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Compound of Interest

Compound Name: 5-Bromo-6-methyl-1H-indazole

Cat. No.: B1292586 Get Quote

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core

of numerous potent and selective kinase inhibitors.[1][2] Several successful drugs, including

Axitinib and Pazopanib, are based on this motif and are recognized for their anti-angiogenic

effects through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and

other receptor tyrosine kinases.[1][2] This guide provides a comparative analysis of various

indazole derivatives, presenting their inhibitory potency against a range of clinically relevant

kinases to aid researchers and drug development professionals in their evaluation of these

compounds.

Quantitative Comparison of Kinase Inhibitory
Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

following tables summarize the IC50 values for selected indazole-based inhibitors against a

panel of protein kinases. It is important to note that these values can vary between studies due

to different assay conditions.[1] Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Anlotinib and Sunitinib
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Kinase Anlotinib IC50 (nmol/L) Sunitinib IC50 (nmol/L)

VEGFR2 0.2 ± 0.1 4.0 ± 2.9

VEGFR3 0.7 ± 0.1 15.7 ± (not specified)

c-Kit 14.8 ± 2.5 11.0 ± 1.5

PDGFRβ 115.0 ± 62.0 7.7 ± 2.2

VEGFR1 26.9 ± 7.7 71.5 ± 12.8

Data sourced from in vitro kinase inhibition profiles.[3]

Anlotinib, a novel multi-targeting tyrosine kinase inhibitor, demonstrates potent inhibition of

VEGFR2 and VEGFR3 with IC50 values of 0.2 and 0.7 nmol/L, respectively.[3][4] In

comparison to the well-established kinase inhibitor Sunitinib, Anlotinib is approximately 20-fold

more potent against VEGFR2/3.[3]

Table 2: Inhibitory Activity of Indazole Derivatives Against Aurora Kinases

Compound
Aurora A
(IC50)

Aurora B
(IC50)

Reference
Inhibitor

Aurora A
(IC50)

Aurora B
(IC50)

Indazole

Derivative 17
26 nM 15 nM

Alisertib

(MLN8237)
1.2 nM -

Indazole

Derivative 21
- 31 nM

Barasertib

(AZD1152)
- 0.37 nM

Indazole

Derivative 30
85 nM -

Danusertib

(PHA-

739358)

13 nM 79 nM

Indazole

Amide 53a
< 1 µM -

Tozasertib

(VX-680)
2.5 nM 0.6 nM

Indazole

Amide 53c
< 1 µM -
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Data sourced from a comparative analysis of novel indazole derivatives against established

inhibitors.[1]

Table 3: Inhibitory Activity of Indazole Derivatives Against VEGFR-2

Compound VEGFR-2 (IC50) Reference Inhibitor VEGFR-2 (IC50)

Indazole-pyrimidine

derivative 13g
57.9 nM Pazopanib 30 nM

Indazole-pyrimidine

derivative 13i
34.5 nM Pazopanib 30 nM

Quinazoline derivative

of indazole 12b
5.4 nM Sorafenib 90 nM

Quinazoline derivative

of indazole 12c
5.6 nM Sorafenib 90 nM

Quinazoline derivative

of indazole 12e
7 nM Sorafenib 90 nM

Data sourced from studies on indazole-pyrimidine and quinazoline-based derivatives.[5]

Table 4: Inhibitory Activity of Indazole Derivatives Against FGFR1

Compound FGFR1 (IC50)

Indazole derivative 14a 15 nM

Indazole derivative 14b 13.2 nM

Indazole derivative 14c 9.8 nM

Indazole derivative 14d 5.5 nM

Structure-activity relationship studies revealed that substitutions on the phenyl ring of the

indazole led to increased activity, with the addition of a fluorine atom significantly improving

potency.[5]
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Signaling Pathways and Experimental Workflow
To understand the context of kinase inhibition, it is crucial to visualize the signaling cascades in

which these kinases operate. The diagram below illustrates a simplified VEGFR-2 signaling

pathway, a key mediator of angiogenesis and a primary target for many indazole-based

inhibitors.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial
growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

4. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors
for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Guide to the Kinase Inhibition Profiles of
Novel Indazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292586#comparing-kinase-inhibition-of-different-
indazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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